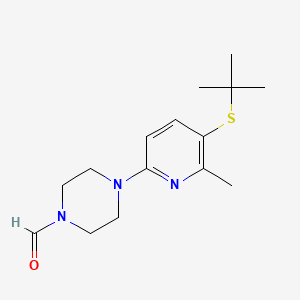
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with a molecular formula of C15H23N3OS and a molecular weight of 293.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a pyridine moiety and a tert-butylthio group. It is used in various scientific research applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of the tert-Butylthio Group: The tert-butylthio group is introduced via a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors.
Attachment of the Carbaldehyde Group: The carbaldehyde group is introduced via a formylation reaction, typically using reagents like Vilsmeier-Haack or Duff formylation.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of high-throughput screening, automated synthesis, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the tert-butylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and function.
相似化合物的比较
Similar Compounds
- 4-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butylthio group adds steric bulk and hydrophobic character, which can affect its interactions with molecular targets.
属性
分子式 |
C15H23N3OS |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3OS/c1-12-13(20-15(2,3)4)5-6-14(16-12)18-9-7-17(11-19)8-10-18/h5-6,11H,7-10H2,1-4H3 |
InChI 键 |
IDIWYPUZNJCBEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)SC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


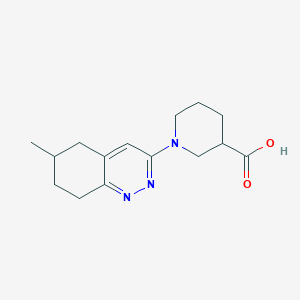
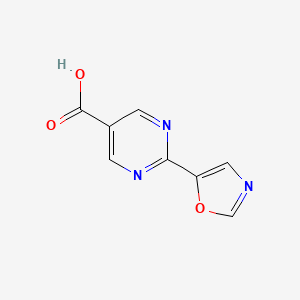
![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)

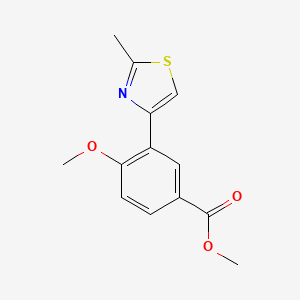


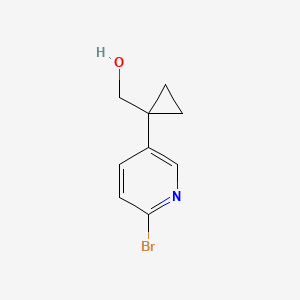
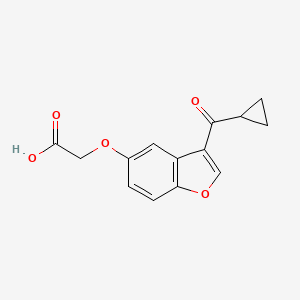
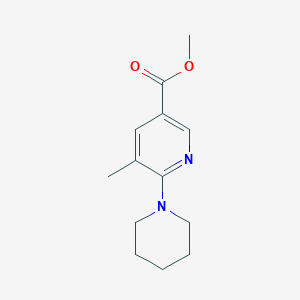
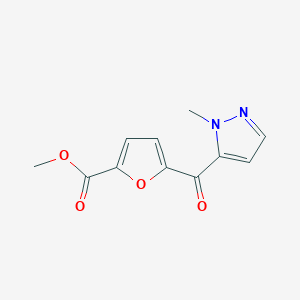
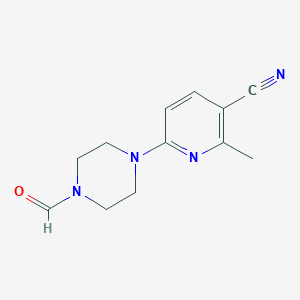
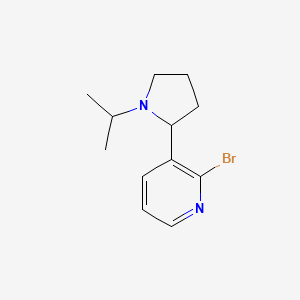
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)
